molecular formula C9H8N4O2 B1483314 methyl 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate CAS No. 1873310-01-0

methyl 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B1483314
CAS No.: 1873310-01-0
M. Wt: 204.19 g/mol
InChI Key: KLRVKPQSYAJPPV-UHFFFAOYSA-N
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Description

Methyl 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of pyrazin-2-yl hydrazine with methyl acetoacetate under acidic conditions. The reaction proceeds via the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.

  • Metal-Free Alkylation: An alternative method involves a metal-free homolytic aromatic alkylation protocol, which avoids the use of transition metals and offers a more environmentally friendly approach.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as pyrazine-2-carboxylic acid.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are frequently used for reduction.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Pyrazine-2-carboxylic acid

  • Reduction: Pyrazine-2-yl hydrazine derivatives

  • Substitution: A variety of substituted pyrazoles

Scientific Research Applications

Chemistry: Methyl 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound has shown potential as a bioactive molecule in various biological assays, including antimicrobial and anticancer activities. Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for its potential therapeutic effects. Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • Pyrazole: A simpler pyrazole derivative without the pyrazin-2-yl group.

  • Pyrazine: A related compound with a similar structure but lacking the carboxylate group.

  • Methylpyrazine: A methylated pyrazine derivative.

Uniqueness: Methyl 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate stands out due to its combination of the pyrazole and pyrazin-2-yl groups, which confer unique chemical and biological properties compared to its simpler analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound for future research and development.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

methyl 3-pyrazin-2-yl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-15-9(14)7-4-6(12-13-7)8-5-10-2-3-11-8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRVKPQSYAJPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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